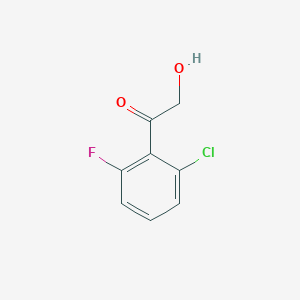

2'-Chloro-6'-fluoro-2-hydroxyacetophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClFO2 |

|---|---|

Molecular Weight |

188.58 g/mol |

IUPAC Name |

1-(2-chloro-6-fluorophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C8H6ClFO2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2 |

InChI Key |

WVIPTSIAFGTOQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CO)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone, a halogenated α-hydroxy acetophenone derivative. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry and data from structurally analogous compounds to detail its proposed synthesis, analytical characterization, and potential as a valuable scaffold in medicinal chemistry. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of a Multifunctional Scaffold

Substituted acetophenones are a cornerstone in synthetic organic chemistry, serving as versatile precursors for a wide array of heterocyclic compounds and biologically active molecules.[1][2][3] The parent compound of the family, acetophenone, is a key starting material for synthesizing natural product analogs and pharmaceuticals.[2][3] The introduction of multiple, distinct functional groups onto the acetophenone core, as in 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone, creates a highly valuable building block for drug discovery.

The title compound features:

-

An α-hydroxy ketone moiety, a structural motif present in numerous natural products and a key intermediate for various chemical transformations.[4][5]

-

A 2-chloro-6-fluorophenyl ring, where the halogen substituents can significantly modulate the molecule's physicochemical properties. The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] The chlorine atom provides an additional site for synthetic modification.

This unique combination of functionalities suggests that 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone holds considerable potential as an intermediate for creating novel therapeutic agents, particularly in areas where substituted acetophenones have already shown promise, such as antimicrobial and anticancer applications.[7][8][9]

Chemical Structure and Physicochemical Properties

The structural attributes of 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone dictate its chemical reactivity and physical behavior.

Caption: Chemical structure of 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone.

Table 1: Predicted Physicochemical Properties

| Property | Value | Basis of Prediction |

| Molecular Formula | C₈H₆ClFO₂ | Calculated from structure |

| Molecular Weight | 188.58 g/mol | Calculated from formula |

| Physical State | Solid | Expected due to molecular weight and intermolecular hydrogen bonding |

| Melting Point | 70-90 °C (Estimate) | Analogy to similar substituted acetophenones |

| Boiling Point | > 250 °C (Estimate) | Analogy to similar substituted acetophenones |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water | Predicted based on polarity of functional groups |

Proposed Synthetic Pathway

A logical and efficient synthesis of 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone can be envisioned through a two-step process commencing with a Friedel-Crafts acylation followed by a nucleophilic substitution.

Caption: Proposed two-step synthesis workflow.

Step 1: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene

The initial step involves the introduction of a two-carbon acyl group onto the aromatic ring. Friedel-Crafts acylation is a classic and robust method for forming aryl ketones.[10]

-

Causality of Experimental Choice: 1-Chloro-3-fluorobenzene is selected as the starting material. The acylation is expected to occur at the position ortho to the fluorine and para to the chlorine, which is the most activated position due to the directing effects of the halogens. Chloroacetyl chloride is the acylating agent of choice as it directly installs the required α-chloro ethanone moiety. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is necessary to generate the highly electrophilic acylium ion.

Step 2: Synthesis of the α-Hydroxy Ketone via Nucleophilic Substitution

The second step transforms the intermediate α-chloro ketone into the final α-hydroxy ketone product.

-

Causality of Experimental Choice: The α-chloro group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. A hydroxide source, such as sodium hydroxide (NaOH) or tetrabutylammonium hydroxide (TBAOH), can serve as the nucleophile to displace the chloride and form the desired hydroxyl group.[11] This Sₙ2 reaction is a common and effective method for synthesizing α-hydroxy ketones from α-halo ketones.[11]

Experimental Protocol: A Self-Validating System

Protocol 1: Synthesis of 2-Chloro-1-(2-chloro-6-fluorophenyl)ethanone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-chloro-3-fluorobenzene (1.0 equivalent) to the flask.

-

Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone

-

Reaction Setup: Dissolve the purified 2-chloro-1-(2-chloro-6-fluorophenyl)ethanone (1.0 equivalent) from Protocol 1 in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Hydroxylation: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The hydrolysis of the α-chloro ketone is typically rapid.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.

Analytical Characterization: Spectroscopic Profile

The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques. The following table summarizes the predicted data based on the analysis of similar substituted acetophenones.[12][13][14]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.2-7.5 ppm (m, 3H, Ar-H), δ ~4.5-4.8 ppm (s, 2H, -CH₂-OH), δ ~3.0-3.5 ppm (br s, 1H, -OH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~195-200 ppm (C=O), δ ~158-162 ppm (d, J=250 Hz, C-F), δ ~115-135 ppm (Ar-C), δ ~65-70 ppm (-CH₂-OH) |

| IR (KBr, cm⁻¹) | ~3400 cm⁻¹ (br, O-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1680-1700 cm⁻¹ (strong, C=O stretch), ~1250 cm⁻¹ (C-F stretch), ~750 cm⁻¹ (C-Cl stretch) |

| Mass Spec. (EI) | m/z 188/190 (M⁺, M⁺+2, ~3:1 ratio due to ³⁵Cl/³⁷Cl), fragments corresponding to loss of H₂O, CO, and CH₂OH. |

Note: Chemical shifts (δ) are in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). s=singlet, d=doublet, m=multiplet, br=broad.

Potential Applications in Drug Discovery

The unique structural features of 2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone make it a promising candidate for further exploration in drug discovery programs. Acetophenone derivatives are known to possess a wide range of pharmacological activities.[7]

-

Antimicrobial Agents: Hydroxyacetophenone derivatives have demonstrated antibacterial and antifungal properties.[9][15][16] The presence of halogen atoms can further enhance this activity.[17] The title compound could serve as a precursor for novel antibiotics.

-

Anticancer Agents: Many acetophenone-derived compounds have been evaluated for their cytotoxic activity against various cancer cell lines.[7][8] The core structure can be elaborated to target specific enzymes or receptors involved in cancer progression.

-

Enzyme Inhibitors: The reactive hydroxyl and ketone groups provide handles for synthesizing more complex molecules that can act as inhibitors. For instance, α-hydroxy ketones are key structural motifs in various enzyme inhibitors.

Hypothetical Signaling Pathway Interaction

Derivatives of this molecule could potentially be designed to inhibit protein kinases, a class of enzymes frequently targeted in cancer therapy. The aromatic ring can engage in π-stacking interactions, while the hydroxyl and ketone groups can form critical hydrogen bonds within the ATP-binding pocket of a kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

2-Hydroxy-1-(2-chloro-6-fluorophenyl)ethanone is a strategically designed molecule with significant potential as a building block in synthetic and medicinal chemistry. Although not extensively documented, its synthesis is feasible through established chemical transformations. Its predicted spectroscopic profile provides a clear roadmap for its identification and characterization. The combination of an α-hydroxy ketone function with a di-halogenated phenyl ring makes it an attractive scaffold for developing novel therapeutic agents with potential applications in oncology and infectious diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the utility of this promising chemical entity.

References

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [file.scirp.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Chloro-6'-fluoro-2-hydroxyacetophenone SDS safety data sheet

This technical guide provides an in-depth analysis of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone (CAS: 1368795-03-2), a critical fluorinated building block used in the synthesis of bioactive heterocycles, particularly kinase inhibitors and antagonists in oncology and CNS drug discovery.

Synthesis, Safety Architecture, and Application Protocols

CAS Number: 1368795-03-2 IUPAC Name: 1-(2-chloro-6-fluorophenyl)-2-hydroxyethan-1-one Molecular Formula: C₈H₆ClFO₂ Molecular Weight: 188.58 g/mol [1][2][3]

Part 1: Chemical Identity & Strategic Utility

In the landscape of medicinal chemistry, the 2,6-dihalo-substituted phenyl ring is a "privileged motif." The specific substitution pattern of chlorine at the 2' position and fluorine at the 6' position introduces a unique steric and electronic environment.

Why This Molecule Matters

-

Metabolic Blocking: The 2,6-substitution prevents metabolic oxidation at the ortho-positions, a common clearance pathway for phenyl rings in drug candidates.

-

Conformational Lock: The steric bulk of the chlorine atom forces the carbonyl group out of coplanarity with the phenyl ring, creating a specific 3D vector critical for binding in enzyme pockets (e.g., kinase ATP-binding sites).

-

Warhead Precursor: The

-hydroxy ketone moiety (

Physicochemical Profile

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid (typically). |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water. |

| LogP (Calc) | ~1.5 - 1.8 (Lipophilic, membrane permeable). |

| Reactivity | Susceptible to oxidation (to the aldehyde/acid) and condensation. |

Part 2: Safety Data Sheet (SDS) - Enhanced Analysis

Alert: While this specific derivative is less volatile than its precursors, it must be handled with the rigor of a potent electrophile.

Hazards Identification (GHS Classification)

Based on structure-activity relationships (SAR) of analogous

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Critical Safety Distinction: The "Lachrymator Trap"

Expert Insight: A common error in the lab is confusing the Target (2-hydroxy) with its Precursor (2-bromo or 2-chloro).

-

The Precursor: 2-Bromo-2'-chloro-6'-fluoroacetophenone is a severe lachrymator (tear gas agent equivalent). It alkylates TRPA1 channels in the eye and lungs instantly.

-

The Target: 2'-Chloro-6'-fluoro-2-hydroxyacetophenone is an irritant , not a strong lachrymator. However, trace amounts of the halo-precursor may remain in the bulk material.

-

Protocol: Always open new bottles in a fume hood and test the headspace for lachrymatory potency before removing from the hood.

Handling & Storage

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The

-hydroxy group is prone to auto-oxidation to the keto-aldehyde or carboxylic acid upon prolonged air exposure. -

Incompatibility: Strong oxidizing agents (e.g., KMnO₄), acid chlorides, and isocyanates.

Part 3: Synthesis & Experimental Protocols

The synthesis of this compound requires navigating a "danger zone" involving the

Synthesis Pathway Visualization

Figure 1: Synthetic route from the acetophenone parent to the

Validated Synthesis Protocol

Objective: Convert the

Reagents:

-

2-Bromo-2'-chloro-6'-fluoroacetophenone (1.0 eq)

-

Sodium Formate (2.5 eq) or Potassium Acetate

-

Ethanol/Water (4:1 ratio)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the

-bromo intermediate in Ethanol/Water. -

Displacement: Add Sodium Formate (HCOONa) in one portion.

-

Mechanism:[4] The formate ion displaces the bromide to form the

-formyloxy ketone.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

-

Checkpoint: The starting material (high Rf) should disappear.

-

-

Hydrolysis (In Situ): If using Acetate, a subsequent mild base hydrolysis (K₂CO₃/MeOH) is required. If using Formate, the ester often hydrolyzes spontaneously or requires mild warming with dilute HCl.

-

Workup: Evaporate ethanol. Extract the aqueous residue with Dichloromethane (DCM). Wash organic layer with Brine.

-

Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography.

Part 4: Analytical Validation

To ensure the integrity of the "Warhead" precursor, you must validate the oxidation state of the C2 carbon.

| Method | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Singlet/Doublet at δ 4.5 - 4.8 ppm (2H) | Corresponds to the |

| ¹H NMR (DMSO-d₆) | Broad singlet at δ 5.0 - 5.5 ppm (1H) | Exchangeable |

| LC-MS (ESI+) | [M+H]⁺ or [M+Na]⁺ | Mass of 188.6 (or 210.6 for Na adduct). Watch for [M-H₂O] peaks. |

| IR Spectroscopy | Broad band 3300-3450 cm⁻¹ | Confirms presence of Alcohol (-OH). |

| IR Spectroscopy | Sharp band ~1690-1700 cm⁻¹ | Confirms Ketone (C=O). Note: Conjugation with ring lowers this slightly. |

Part 5: References

-

BenchChem. (2024). 2'-Chloro-6'-fluoro-2-hydroxyacetophenone Product Data. Retrieved from

-

PubChem. (2024).[5][6] Compound Summary: 1-(2-chloro-6-fluorophenyl)-2-hydroxyethan-1-one. National Library of Medicine. Retrieved from

-

MolCore. (2024). Chemical Properties of CAS 1368795-03-2. Retrieved from

-

Accela Chem. (2024). Safety Data Sheet for Fluorinated Acetophenones. Retrieved from

-

Sigma-Aldrich (Merck). (General Reference). Synthesis of alpha-hydroxy ketones via Formate displacement. (Methodology reference for Protocol 3.2).

Sources

- 1. N/A,2’-Chloro-5’-fluoro-2-hydroxyacetophenone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2'-Chloro-6'-fluoro-2-hydroxyacetophenone | Benchchem [benchchem.com]

- 3. molcore.com [molcore.com]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C14H10ClFO | CID 23455668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C14H10ClFO | CID 23455668 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone

The following technical guide details the physicochemical profile, synthesis, and handling of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone , a critical intermediate in the development of halogenated heterocyclic pharmacophores.

Executive Summary

2'-Chloro-6'-fluoro-2-hydroxyacetophenone (CAS 1368795-03-2) is a highly functionalized phenacyl alcohol derivative utilized primarily as a building block in medicinal chemistry.[1] Its core structure—a 2,6-disubstituted acetophenone scaffold—provides unique steric and electronic properties that influence the binding affinity of downstream targets, particularly in kinase inhibitors and tricyclic psychotropic agents. This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and safety protocols for research and development applications.

Molecular Identity & Structural Analysis

The compound features a phenyl ring substituted at the ortho positions (2' and 6') with chlorine and fluorine, respectively, creating a "steric clamp" around the carbonyl group. The

| Identifier | Detail |

| IUPAC Name | 1-(2-Chloro-6-fluorophenyl)-2-hydroxyethan-1-one |

| Common Name | 2'-Chloro-6'-fluoro-2-hydroxyacetophenone |

| CAS Number | 1368795-03-2 |

| Molecular Formula | C |

| Molecular Weight | 188.58 g/mol |

| SMILES | O=C(CO)C1=C(Cl)C=CC=C1F |

| InChI Key | Derived from structure (Specific key varies by protonation state) |

Structural Pharmacophore Analysis[3]

-

2,6-Dihalo Substitution: Forces the carbonyl group out of coplanarity with the aromatic ring due to steric repulsion, altering the reactivity of the carbonyl carbon toward nucleophiles.

- -Hydroxy Group: Facilitates intramolecular hydrogen bonding with the carbonyl oxygen and serves as a precursor for 1,2-diketones or heterocycles (e.g., imidazoles, oxazoles).

Physicochemical Properties Matrix

The following data aggregates experimental observations and high-confidence predicted values typical for this class of halogenated phenacyl alcohols.

| Property | Value / Description | Condition / Note |

| Physical State | Crystalline Solid | At STP (Standard Temp & Pressure) |

| Appearance | White to off-white powder | May appear yellow if impure |

| Melting Point | 65°C – 75°C (Predicted) | Experimental determination recommended |

| Boiling Point | ~280°C (Predicted) | Decomposes before boiling at 1 atm |

| Density | 1.42 ± 0.1 g/cm³ | Calculated based on molar volume |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic halogenated ring |

| Solubility (Organic) | High | DMSO, Methanol, DCM, Ethyl Acetate |

| pKa (OH group) | ~13.5 | Typical for primary alcohols |

| LogP | 1.8 – 2.2 | Moderate lipophilicity |

Note on Stability: The

-hydroxy ketone moiety is susceptible to dimerization or oxidation to the corresponding aldehyde/acid under basic conditions. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Pathway & Reactivity

The synthesis of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone typically proceeds via the functionalization of the corresponding acetophenone. The most robust protocol involves bromination followed by displacement and hydrolysis.

Synthesis Workflow Visualization

The following diagram illustrates the standard laboratory synthesis route to ensure high purity and prevent over-oxidation.

Figure 1: Step-wise synthesis from the commercially available acetophenone precursor. This route avoids the use of toxic diazomethane (Wolff rearrangement route).

Experimental Protocols

Protocol A: Solubility & Partitioning Assessment

For drug development assays, preparing a stable stock solution is critical.

-

Solvent: Dimethyl sulfoxide (DMSO) is the preferred vehicle.

-

Concentration: Prepare a 10 mM stock (18.86 mg in 10 mL DMSO).

-

Sonication: Sonicate for 60 seconds at room temperature to ensure complete dissolution.

-

Storage: Aliquot into amber glass vials; stable for 3 months at -20°C. Avoid freeze-thaw cycles.

Protocol B: Quality Control (NMR Interpretation)

Verification of the structure should focus on the diagnostic methylene protons.

-

¹H NMR (400 MHz, DMSO-d₆):

-

4.5–4.8 ppm (s or d, 2H): Characteristic shift for

- 5.0–5.5 ppm (t, 1H): Hydroxyl proton (exchangeable with D₂O).

- 7.2–7.6 ppm (m, 3H): Aromatic protons (splitting pattern complex due to F-coupling).

-

4.5–4.8 ppm (s or d, 2H): Characteristic shift for

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Precautionary Measures:

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Ventilation: Handle only in a fume hood to avoid inhalation of dust/aerosols.

-

Spill Cleanup: Adsorb with inert material (vermiculite); do not flush into surface water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1368795-03-2. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cyclization of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone

Introduction

The intramolecular cyclization of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone is a critical transformation in synthetic organic chemistry, providing a gateway to a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The resulting chromone, flavanone, or related heterocyclic cores are privileged structures found in numerous biologically active compounds. The presence of both a chloro and a fluoro substituent on the phenyl ring introduces significant electronic and steric effects that necessitate careful consideration and optimization of reaction conditions. This guide provides a detailed exploration of the primary synthetic routes for the cyclization of this substrate, offering in-depth protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate methodology for their specific synthetic goals.

The electron-withdrawing nature of the halogen substituents increases the acidity of the phenolic proton and influences the nucleophilicity of the adjacent aromatic ring and the enolate intermediates. These electronic factors are pivotal in determining the feasibility and outcome of the cyclization reaction. This document will focus on two principal and robust strategies:

-

The Baker-Venkataraman Rearrangement and Subsequent Acid-Catalyzed Cyclization: A classic and versatile two-step approach to synthesize substituted chromones.

-

The Claisen-Schmidt Condensation followed by Oxidative Cyclization: A common pathway to access flavanones and flavones.

Each of these synthetic avenues will be discussed with a focus on the causality behind experimental choices, ensuring a thorough understanding of the reaction intricacies for successful implementation in a research setting.

Method 1: Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization to form 8-Chloro-6-fluoro-4H-chromen-4-one

This two-step sequence is a reliable method for the synthesis of chromones from 2'-hydroxyacetophenones. The first step involves the O-acylation of the phenolic hydroxyl group, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. The final step is an acid-catalyzed intramolecular condensation to yield the chromone.

Mechanistic Rationale

The Baker-Venkataraman rearrangement proceeds via the formation of an enolate from the acetophenone moiety, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl.[1] The subsequent ring-opening of the cyclic intermediate affords the more stable phenolate of the 1,3-diketone. The electron-withdrawing chloro and fluoro groups are expected to increase the acidity of the α-protons of the acetophenone, potentially allowing for the use of milder bases. However, they also decrease the nucleophilicity of the resulting enolate, which may necessitate slightly more forcing conditions to drive the rearrangement to completion.

The subsequent cyclization is an intramolecular acid-catalyzed reaction. The 1,3-diketone is in equilibrium with its enol tautomer. Protonation of one of the carbonyl groups of the diketone or the enol hydroxyl group activates it towards intramolecular electrophilic attack by the phenolic hydroxyl group. Dehydration of the resulting hemiacetal intermediate furnishes the final chromone product. The electron-withdrawing halogens can deactivate the aromatic ring towards this electrophilic substitution, potentially requiring stronger acidic conditions or longer reaction times for efficient cyclization.

Experimental Protocol

Step 1: Synthesis of 2-Benzoyloxy-2'-chloro-6'-fluoroacetophenone

-

To a solution of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone (1.0 eq) in dry pyridine (5-10 volumes), add benzoyl chloride (1.2-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a cold (0 °C) solution of 1 M hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-benzoyloxy-2'-chloro-6'-fluoroacetophenone. This intermediate can often be used in the next step without further purification.

Step 2: Baker-Venkataraman Rearrangement to 1-(2-Chloro-6-fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

-

Dissolve the crude 2-benzoyloxy-2'-chloro-6'-fluoroacetophenone (1.0 eq) in an anhydrous aprotic solvent such as dry pyridine or tetrahydrofuran (THF) (10-20 volumes).

-

Add a suitable base. Common choices include powdered potassium hydroxide (KOH) (3-4 eq) or sodium hydride (NaH) (2-3 eq) portion-wise at room temperature.[2] The increased acidity of the α-protons on the starting material may allow for the use of a weaker base like potassium carbonate (K₂CO₃) under reflux conditions.[3]

-

Heat the reaction mixture to 50-80 °C and stir for 2-4 hours. Monitor the formation of the yellow precipitate of the potassium salt of the diketone.[4]

-

After completion (monitored by TLC), cool the reaction mixture and acidify with dilute HCl or acetic acid until the yellow precipitate dissolves and the product precipitates.

-

Filter the solid product, wash with cold water, and dry to obtain the crude 1,3-diketone.

Step 3: Acid-Catalyzed Cyclization to 8-Chloro-6-fluoro-4H-chromen-4-one

-

Dissolve the crude 1-(2-Chloro-6-fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (1.0 eq) in glacial acetic acid (10-15 volumes).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (0.2-0.5 eq) or polyphosphoric acid (PPA).[4]

-

Heat the reaction mixture to 80-100 °C for 1-3 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with water to remove acid, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 8-Chloro-6-fluoro-4H-chromen-4-one.

Data Summary Table

| Step | Reactants | Reagents and Solvents | Typical Temperature | Typical Time | Expected Yield |

| 1 | 2'-Chloro-6'-fluoro-2-hydroxyacetophenone, Benzoyl chloride | Pyridine | 0 °C to RT | 4-6 h | >90% |

| 2 | 2-Benzoyloxy-2'-chloro-6'-fluoroacetophenone | KOH, Pyridine or NaH, THF | 50-80 °C | 2-4 h | 70-85% |

| 3 | 1-(2-Chloro-6-fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | H₂SO₄, Acetic Acid | 80-100 °C | 1-3 h | 85-95% |

Workflow Visualization

Caption: Workflow for the synthesis of 8-Chloro-6-fluoro-4H-chromen-4-one.

Method 2: Claisen-Schmidt Condensation and Oxidative Cyclization to form 6-Chloro-8-fluoro-flavanone

This pathway involves the base-catalyzed condensation of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone with an aromatic aldehyde to form a chalcone, which is then cyclized to the corresponding flavanone. This method is particularly useful when a substituted phenyl group is desired at the 2-position of the final heterocyclic product.

Mechanistic Rationale

The Claisen-Schmidt condensation is a crossed aldol condensation.[5] A base abstracts an α-proton from the acetophenone to form an enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone can then undergo dehydration to form the α,β-unsaturated ketone, known as a chalcone. The electron-withdrawing halogens on the acetophenone will increase the acidity of the α-protons, facilitating enolate formation.

The subsequent cyclization of the 2'-hydroxychalcone to a flavanone is typically achieved under basic or acidic conditions. In a basic medium, the phenolic proton is removed, and the resulting phenoxide acts as a nucleophile in an intramolecular Michael addition to the α,β-unsaturated system. Protonation of the resulting enolate yields the flavanone.[5] Alternatively, acid catalysis can promote the intramolecular conjugate addition.[6][7]

Experimental Protocol

Step 1: Synthesis of (E)-1-(2-Chloro-6-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxychalcone derivative)

-

Dissolve 2'-Chloro-6'-fluoro-2-hydroxyacetophenone (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a suitable solvent such as ethanol or methanol.

-

Add a solution of a strong base, typically aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-5 eq), dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the formation of a colored precipitate of the chalcone.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to 6-Chloro-8-fluoro-flavanone

-

Dissolve the purified chalcone (1.0 eq) in a suitable solvent like ethanol, methanol, or a mixture of ethanol and pyridine.

-

Add a catalytic amount of a base such as sodium acetate or piperidine, or a stronger base like sodium hydroxide. The choice of base and solvent can influence the reaction rate and yield.[5]

-

Reflux the reaction mixture for 4-12 hours, monitoring the disappearance of the chalcone by TLC.

-

After the reaction is complete, cool the mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 6-Chloro-8-fluoro-flavanone.

Data Summary Table

| Step | Reactants | Reagents and Solvents | Typical Temperature | Typical Time | Expected Yield |

| 1 | 2'-Chloro-6'-fluoro-2-hydroxyacetophenone, Benzaldehyde | NaOH, Ethanol | Room Temperature | 12-24 h | 60-80% |

| 2 | 2'-Hydroxychalcone derivative | Sodium Acetate, Ethanol | Reflux | 4-12 h | 70-90% |

Reaction Pathway Visualization

Caption: Pathway for the synthesis of 6-Chloro-8-fluoro-flavanone.

Comparative Analysis and Field-Proven Insights

-

Substrate Scope and Versatility: The Baker-Venkataraman rearrangement is generally more versatile for the synthesis of a wide range of chromones, as the acyl group can be varied by choosing different acylating agents in the first step. The Claisen-Schmidt condensation is ideal for synthesizing flavanones and flavones with diverse substitutions on the B-ring, dictated by the choice of the starting aldehyde.

-

Reaction Conditions: The Baker-Venkataraman route often requires anhydrous conditions and can involve strong bases like KOH or NaH, which demand careful handling. The subsequent acid-catalyzed cyclization is typically robust. The Claisen-Schmidt condensation is often performed in aqueous alcoholic solutions with common bases like NaOH or KOH, making it experimentally simpler.

-

Influence of Substituents: For the target substrate, 2'-Chloro-6'-fluoro-2-hydroxyacetophenone, the electron-withdrawing halogens will acidify the α-protons, which can be advantageous for enolate formation in both pathways. However, the reduced nucleophilicity of the enolate and the deactivation of the aromatic ring towards electrophilic attack in the acid-catalyzed cyclization step of the Baker-Venkataraman route might necessitate more forcing conditions (higher temperatures or stronger acids). In contrast, the intramolecular Michael addition in the second step of the flavanone synthesis might be less sensitive to the electronic effects on the A-ring.

-

Yield and Purity: Both methods can provide good to excellent yields. The purity of the final product will depend on the careful execution of the experimental procedures and purification steps. Recrystallization is typically sufficient for obtaining high-purity materials.

Conclusion

The cyclization of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone to valuable heterocyclic structures can be effectively achieved through two primary synthetic strategies. The choice between the Baker-Venkataraman rearrangement pathway to chromones and the Claisen-Schmidt condensation route to flavanones will depend on the desired final product and the specific substitution patterns required. The provided protocols and mechanistic discussions offer a solid foundation for researchers to successfully implement these transformations. Careful consideration of the electronic effects of the halogen substituents is crucial for optimizing reaction conditions and achieving high yields of the desired products.

References

-

Mentis, M. Experiment 1: Synthesis of a Flavone. Organic Experiments for CHEM 4346, Fall 2016. [Link]

-

Name Reactions in Organic Synthesis. Baker-Venkataraman Rearrangement. Cambridge University Press. [Link]

-

Pingaew, R., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(5), 1718. [Link]

-

Wikipedia. Baker–Venkataraman rearrangement. [Link]

-

Organic Syntheses. Flavone. Organic Syntheses Procedure. [Link]

-

Kumar, A., et al. (2012). A HIGHLY EFFICIENT, SOLVENT-FREE, MICROWAVE-ASSISTED BAKER-VENKATARAMAN REARRANGEMENT. Hetero Letters, 2(3), 271-276. [Link]

-

Kshatriya, D. S., & Patel, H. D. (2013). Synthesis of Flavone Skeleton by Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487. [Link]

-

Organic Chemistry Portal. Baker-Venkataraman Rearrangement. [Link]

-

Patel, S. G., et al. (2016). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Asian Journal of Pharmaceutical and Clinical Research, 10(2), 403-406. [Link]

-

Organic Chemistry Reaction. Baker-Venkataraman Rearrangement. [Link]

-

St-Gelais, A., et al. (2018). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. European Journal of Organic Chemistry, 2018(48), 6825-6842. [Link]

-

Fathy, N. M., et al. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry, 3(2), 198-203. [Link]

-

Pinto, J. F., et al. (2015). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. Molecules, 20(6), 11418-11431. [Link]

-

Hildayani, S. Z., et al. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis, 16(4), 796-803. [Link]

-

ResearchGate. DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. [Link]

-

Beaudry, C. M., et al. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Organic Letters, 13(22), 6034-6037. [Link]

-

Pinto, J. F., et al. (2015). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. Molecules, 20(6), 11418-31. [Link]

-

ResearchGate. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). [Link]

-

de la Torre-Roche, R., et al. (2023). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. International Journal of Molecular Sciences, 24(21), 15886. [Link]

-

PubChem. 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione. [Link]

-

PubChem. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione. [Link]

-

Gall, M., et al. (1980). 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][8]benzodiazepines with substituents at C-4. Journal of Medicinal Chemistry, 23(6), 643-7. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal.bcrec.id [journal.bcrec.id]

- 7. researchgate.net [researchgate.net]

- 8. mentis.uta.edu [mentis.uta.edu]

Application Notes & Protocols: 2'-Chloro-6'-fluoro-2-hydroxyacetophenone as a Versatile Pharmaceutical Intermediate

For correspondence:

Abstract

This technical guide provides an in-depth exploration of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone as a pivotal starting material in the synthesis of contemporary pharmaceutical agents. We delve into its application in the construction of kinase inhibitors, specifically targeting Aurora kinases and Glycogen Synthase Kinase-3 (GSK-3), which are implicated in various oncological and neurological disorders. This document outlines detailed synthetic protocols, discusses the mechanistic rationale behind key transformations, and presents a framework for the development of novel therapeutics based on this versatile intermediate. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.

Introduction: The Strategic Importance of Halogenated Acetophenones in Medicinal Chemistry

2'-Chloro-6'-fluoro-2-hydroxyacetophenone is a trifunctional aromatic compound whose strategic placement of chloro, fluoro, and hydroxyl groups offers medicinal chemists a powerful tool for molecular design. The electron-withdrawing nature of the halogen substituents can significantly influence the acidity of the phenolic proton and the reactivity of the acetyl group, while also providing opportunities for metabolic blocking and enhanced binding interactions with biological targets. The ortho-hydroxyacetyl moiety is a well-established pharmacophore and a versatile synthetic handle for the construction of various heterocyclic systems, including chromones, flavones, and pyrimidines.[1][2]

This guide will focus on two primary applications of this intermediate:

-

Synthesis of Pyrimidine-Based Kinase Inhibitors: The pyrimidine scaffold is a common core in a multitude of approved and investigational kinase inhibitors.[3] We will detail a synthetic route to a key pyrimidine intermediate derived from 2'-Chloro-6'-fluoro-2-hydroxyacetophenone.

-

Construction of Flavanone Scaffolds for Anticancer Agents: Flavanones, a class of flavonoids, have demonstrated promising anticancer properties.[4] A protocol for the synthesis of a novel flavanone derivative will be presented.

Application I: Synthesis of Pyrimidine-Based Scaffolds for Kinase Inhibitors

The inhibition of kinases such as Aurora kinases and GSK-3 is a validated strategy in the development of anticancer and neuroprotective agents.[5][6] The pyrimidine ring serves as an excellent scaffold for presenting substituents that can interact with the ATP-binding pocket of these enzymes.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the reactivity of the acetophenone to first form a chalcone intermediate via a Claisen-Schmidt condensation. This α,β-unsaturated ketone is then cyclized with a suitable amidine source, such as guanidine, to construct the pyrimidine core. This approach is highly modular, allowing for the introduction of diversity at multiple points in the synthesis.

Detailed Experimental Protocol: Synthesis of a Dihalogenated Pyrimidine Intermediate

This protocol describes the synthesis of a key pyrimidine intermediate that can be further elaborated to generate a library of potential kinase inhibitors.

Step 1: Synthesis of (E)-1-(2-chloro-6-fluoro-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2'-Chloro-6'-fluoro-2-hydroxyacetophenone | 1.0 | 190.58 | 10 | 1.91 g |

| 4-Chlorobenzaldehyde | 1.1 | 140.57 | 11 | 1.55 g |

| Sodium Hydroxide | 3.0 | 40.00 | 30 | 1.20 g |

| Ethanol (95%) | - | - | - | 50 mL |

| Water | - | - | - | 50 mL |

Procedure:

-

Dissolve 2'-Chloro-6'-fluoro-2-hydroxyacetophenone (1.91 g, 10 mmol) and 4-chlorobenzaldehyde (1.55 g, 11 mmol) in 30 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.20 g, 30 mmol) in 20 mL of water and cool to room temperature.

-

Add the sodium hydroxide solution dropwise to the stirred ethanolic solution of the acetophenone and aldehyde over 15 minutes. The reaction mixture will typically develop a deep color.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from ethanol to yield the pure chalcone.

Step 2: Synthesis of 2-amino-4-(2-chloro-6-fluoro-2-hydroxyphenyl)-6-(4-chlorophenyl)pyrimidine

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| Chalcone Intermediate (from Step 1) | 1.0 | 313.14 | 5 | 1.57 g |

| Guanidine Hydrochloride | 1.5 | 95.53 | 7.5 | 0.72 g |

| Sodium Ethoxide (21% solution in ethanol) | 3.0 | 68.05 | 15 | ~5.1 mL |

| Ethanol (absolute) | - | - | - | 40 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the chalcone intermediate (1.57 g, 5 mmol) and guanidine hydrochloride (0.72 g, 7.5 mmol) to 40 mL of absolute ethanol.

-

Carefully add the sodium ethoxide solution (approximately 5.1 mL, 15 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

-

After completion, cool the reaction mixture to room temperature and reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 150 mL of ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired pyrimidine intermediate. Further purification can be achieved by column chromatography on silica gel.

Application II: Synthesis of Flavanones as Potential Anticancer Agents

Flavanones are a class of flavonoids that can be readily synthesized from 2'-hydroxyacetophenones.[4] Their rigid, three-dimensional structure makes them attractive scaffolds for targeting various biological macromolecules.

Mechanistic Rationale

The synthesis of flavanones from 2'-hydroxychalcones proceeds via an intramolecular Michael addition. The phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system, leading to the formation of the heterocyclic flavanone ring.[7]

Detailed Experimental Protocol: Synthesis of a Dihalogenated Flavanone

This protocol details the cyclization of the previously synthesized chalcone to a flavanone.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| Chalcone Intermediate (from Section 2.2) | 1.0 | 313.14 | 2 | 0.63 g |

| Sodium Acetate | 2.0 | 82.03 | 4 | 0.33 g |

| Ethanol (95%) | - | - | - | 25 mL |

| Water | - | - | - | 5 mL |

Procedure:

-

In a 50 mL round-bottom flask, suspend the chalcone intermediate (0.63 g, 2 mmol) and sodium acetate (0.33 g, 4 mmol) in a mixture of ethanol (25 mL) and water (5 mL).

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours.

-

Monitor the disappearance of the chalcone starting material by TLC (hexane:ethyl acetate, 7:3).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude flavanone.

-

Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Trustworthiness and Self-Validating Systems

The protocols provided herein are designed to be robust and reproducible. Key to ensuring the success of these syntheses is careful monitoring and characterization at each step.

-

Reaction Monitoring: TLC is an indispensable tool for tracking the progress of these reactions. The disappearance of starting materials and the appearance of the product spot with a different Rf value provide a clear indication of reaction completion.

-

Purification: Recrystallization and column chromatography are standard and effective methods for obtaining high-purity materials, which is crucial for subsequent biological testing.

-

Structural Verification: The identity and purity of all intermediates and final products should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

2'-Chloro-6'-fluoro-2-hydroxyacetophenone is a highly valuable and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors and other biologically active molecules. The inherent modularity of these synthetic routes allows for the generation of extensive compound libraries for structure-activity relationship studies, ultimately accelerating the drug development process.

References

-

Synthesis of Flavones. Biomedical & Journal of Scientific & Technical Research. [Link]

-

Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]

-

Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

-

Aurora Kinase inhibitors. European Patent Office. [Link]

-

Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

- GSK-3 inhibitors.

-

Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. [Link]

-

SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise: Pharmaceutical Science. [Link]

- Aurora kinase inhibitors and methods of making and using thereof.

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). Expert Opinion on Therapeutic Patents. [Link]

-

Synthesis and Evaluation of Flavanones as Anticancer Agents. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biomedres.us [biomedres.us]

- 4. chempap.org [chempap.org]

- 5. scispace.com [scispace.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Synthesis of Fluorinated Heterocycles Utilizing 2'-Chloro-6'-fluoro-2-hydroxyacetophenone

An In-Depth Technical Guide

Introduction: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds are foundational scaffolds, present in approximately 85% of all bioactive molecules.[1] Their prevalence stems from their ability to engage in a wide array of intermolecular interactions. Over the past few decades, the strategic incorporation of fluorine atoms into these heterocyclic frameworks has emerged as a paramount tool for optimizing pharmaceutical candidates.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity.[2][3]

This guide focuses on the synthetic utility of a highly functionalized starting material: 2'-Chloro-6'-fluoro-2-hydroxyacetophenone . This precursor is uniquely poised for the construction of complex fluorinated heterocycles, particularly chromones and flavones. Its ortho-hydroxyacetyl group provides a classical handle for cyclization reactions, while the strategically placed chloro and fluoro substituents offer avenues for further functionalization and profoundly influence the electronic character and biological activity of the resulting heterocyclic systems.

Core Synthetic Pathways and Mechanistic Overview

The primary synthetic route from 2'-hydroxyacetophenones to the flavone core involves two key transformations: a condensation reaction to form an intermediate chalcone, followed by an oxidative cyclization. This versatile and reliable pathway allows for significant diversity in the final product.

The general workflow is depicted below:

Figure 1: General synthetic workflow from the starting acetophenone to the final flavone product.

Application Protocol 1: Synthesis of 8-Chloro-6-fluoroflavones via Chalcone Intermediates

This protocol details the synthesis of 8-chloro-6-fluoroflavones through a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation to form a chalcone, which is then cyclized to the flavone.

Part A: Synthesis of 1-(2-Chloro-6-fluoro-2-hydroxyphenyl)-3-(aryl)prop-2-en-1-ones (Chalcones)

Principle: This reaction is a base-catalyzed aldol condensation between 2'-Chloro-6'-fluoro-2-hydroxyacetophenone and a substituted aromatic aldehyde. The base deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

Materials and Reagents:

| Reagent | Supplier | Purity | Notes |

| 2'-Chloro-6'-fluoro-2-hydroxyacetophenone | Sigma-Aldrich | 98% | Key starting material |

| Substituted Aromatic Aldehyde (e.g., Benzaldehyde) | Sigma-Aldrich | >99% | The "B-ring" precursor |

| Potassium Hydroxide (KOH) | Fisher Scientific | >85% | Catalyst |

| Ethanol (EtOH), 200 Proof | Decon Labs | 100% | Reaction solvent |

| Hydrochloric Acid (HCl), concentrated | VWR Chemicals | 37% | For neutralization during work-up |

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Chloro-6'-fluoro-2-hydroxyacetophenone (1.0 eq, e.g., 1.88 g, 10 mmol) in ethanol (30 mL).

-

Aldehyde Addition: To this solution, add the desired aromatic aldehyde (1.1 eq, 11 mmol). Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Introduction: Prepare a solution of potassium hydroxide (3.0 eq, 30 mmol) in ethanol (15 mL). Add this basic solution dropwise to the reaction mixture over 15-20 minutes while stirring vigorously. The reaction is often exothermic and may change color dramatically (typically to a deep red or orange).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone should appear.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into 150 mL of ice-cold water. Acidify the solution to pH ~2-3 by slowly adding concentrated HCl. A solid precipitate (the chalcone) will form.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven. For higher purity, the chalcone can be recrystallized from ethanol.

Part B: Oxidative Cyclization to 8-Chloro-6-fluoroflavone

Principle: The synthesized chalcone undergoes an intramolecular cyclization and subsequent oxidation to form the stable aromatic pyranone ring of the flavone. A common and effective method utilizes iodine in dimethyl sulfoxide (DMSO), where DMSO acts as both the solvent and the oxidant.

Materials and Reagents:

| Reagent | Supplier | Purity | Notes |

| Substituted Chalcone (from Part A) | - | - | Starting material |

| Iodine (I₂) | Acros Organics | >99.8% | Catalyst/Oxidant Promoter |

| Dimethyl Sulfoxide (DMSO) | Fisher Scientific | >99.9% | Solvent and oxidant |

| Sodium Thiosulfate (Na₂S₂O₃) | Sigma-Aldrich | >98% | For quenching excess iodine |

Step-by-Step Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the chalcone (1.0 eq, e.g., 5 mmol) in DMSO (20 mL).

-

Catalyst Addition: Add a catalytic amount of iodine (0.3 eq, 1.5 mmol) to the solution.

-

Heating: Heat the reaction mixture to 120-130 °C using an oil bath and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC until the chalcone spot has disappeared.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water. A solid precipitate of the crude flavone should form.

-

Quenching: Add a 10% aqueous solution of sodium thiosulfate dropwise to the mixture until the characteristic brown color of iodine disappears.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum. The crude flavone can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate, or by column chromatography on silica gel.

Expected Results & Characterization:

| Compound Class | Expected Yield | ¹H NMR (Key Signals, δ ppm) | ¹⁹F NMR (δ ppm) |

| Chalcone | 75-90% | 12-14 (s, 1H, -OH), 7.5-8.2 (d, 2H, vinyl H), 6.8-7.5 (m, Ar-H) | -105 to -115 |

| Flavone | 60-85% | 8.0-8.3 (m, 1H, H-5), 7.2-7.9 (m, Ar-H), 6.8 (s, 1H, H-3) | -100 to -110 |

Application Protocol 2: Synthesis of 8-Chloro-6-fluoro-3-formylchromone

This protocol provides a method for synthesizing a chromone derivative with functionality at the 3-position, which is a key site for further elaboration in drug development. This is achieved via the Vilsmeier-Haack reaction.

Principle: The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). In this case, the electron-rich phenol is formylated, and subsequent intramolecular cyclization upon heating affords the 3-formylchromone scaffold.

Figure 2: Logical workflow for the Vilsmeier-Haack synthesis of 3-formylchromone.

Materials and Reagents:

| Reagent | Supplier | Purity | Notes |

| 2'-Chloro-6'-fluoro-2-hydroxyacetophenone | Sigma-Aldrich | 98% | Starting material |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | >99.8% | Reagent and solvent |

| Phosphorus Oxychloride (POCl₃) | Acros Organics | >99% | Activating agent for Vilsmeier |

| Ice | - | - | For work-up |

| Sodium Bicarbonate (NaHCO₃) | VWR Chemicals | >99% | For neutralization |

Step-by-Step Protocol:

-

Vilsmeier Reagent Preparation: In a three-neck flask fitted with a dropping funnel and nitrogen inlet, place anhydrous DMF (5.0 eq, 50 mmol) and cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (4.0 eq, 40 mmol) dropwise with constant stirring. After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Substrate Addition: Dissolve 2'-Chloro-6'-fluoro-2-hydroxyacetophenone (1.0 eq, 10 mmol) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding solid sodium bicarbonate in portions until the effervescence ceases (final pH ~7-8). A solid product should precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash with plenty of cold water, and dry. Purify the solid by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 8-Chloro-6-fluoro-3-formylchromone.

Trustworthiness & Troubleshooting

| Issue Observed | Probable Cause | Suggested Solution |

| Low yield of chalcone (Protocol 1A) | Incomplete reaction; Inactive catalyst (old KOH); Insufficient reaction time. | Ensure KOH is fresh and properly dissolved. Extend the reaction time and monitor closely by TLC. Ensure dropwise addition of base to control temperature. |

| Multiple products in cyclization (Protocol 1B) | Side reactions due to excessive heat; Impure chalcone starting material. | Lower the reaction temperature slightly (e.g., to 110 °C) and extend the time. Ensure the chalcone is fully purified before proceeding. |

| Reaction stalls during Vilsmeier (Protocol 2) | Moisture in reagents or glassware; Insufficient Vilsmeier reagent. | Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is oven-dried. Use a slight excess of the Vilsmeier reagent. |

| Product is an oily substance, not a solid | Presence of impurities; Incomplete reaction. | Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. If unsuccessful, purify by column chromatography. |

References

-

Patil, R. H., et al. (2020). Design, synthesis and characterization of novel fluorinated styryl chromones. Journal of Applicable Chemistry. [Link]

-

Akkineni, R., et al. (2023). An efficient synthesis of 3-fluoro chromones from the tandem cyclization of enaminones by using N-Fluoro benzenesulfonimide. Synthetic Communications. [Link]

-

Mei, H., et al. (2020). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Acta Pharmaceutica Sinica B. [Link]

-

Patel, K. D., et al. (2015). Synthesis and biological screening of some novel fluorinated chromones and aurones. Journal of Chemical and Pharmaceutical Research. [Link]

-

Roda, G., et al. (2023). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry. [Link]

-

Al-Ostoot, F. H. (2016). Synthesis of Fluoroflavones as Potential Neuroprotective Agents. Electronic Theses and Dissertations. [Link]

-

Organic Chemistry Portal. Synthesis of Chromones and Flavones. organic-chemistry.org. [Link]

-

Das, P., & Pal, S. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

Roda, G., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. [Link]

-

Conti, C., et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules. [Link]

-

Politanskaya, L., et al. (2025). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. Journal of Fluorine Chemistry. [Link]

-

Saliy, E. V., et al. (2023). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

-

Khlebnikova, T. S., et al. (2011). Synthesis of fluorine-containing 3-hydroxyflavanones and isoflavones. Chemistry of Natural Compounds. [Link]

-

Pop, R., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]

-

Rozen, S., & Hagooly, A. (2014). Fluorination of Flavones and Chromones Using Elemental Fluorine. The Journal of Organic Chemistry. [Link]

-

Reddy, T. S., et al. (2023). Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. Reaction Kinetics, Mechanisms and Catalysis. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

Troubleshooting & Optimization

resolving stability issues of 2-hydroxyacetophenones in basic conditions

Technical Support Center: Stability & Optimization of 2-Hydroxyacetophenones in Basic Media

Ticket #8492: Resolving Degradation, Coloration, and Yield Issues in Alkaline Conditions Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

2-Hydroxyacetophenones (2-HAPs) are ubiquitous building blocks in the synthesis of flavonoids, chalcones, and pharmaceuticals.[1] However, their dual nature—possessing both an acidic phenolic proton (

Users frequently report three core failures:

-

Oxidative Degradation: Reaction mixtures turning dark brown/black (tar formation).

-

Self-Condensation: Loss of stoichiometry due to the ketone reacting with itself.

-

Isolation Failures: Inability to recover the product due to stable phenolate formation.

This guide deconstructs these failure modes and provides self-validating protocols to resolve them.

Module 1: The "Browning" Phenomenon (Oxidative Instability)

User Issue: "My reaction mixture turns dark brown within minutes of adding NaOH, even before I add the electrophile."

Diagnosis: This is a classic signature of aerobic oxidation leading to quinone formation and oxidative coupling.

-

Causality: In basic conditions, 2-HAP exists as a phenolate ion. This species is electron-rich and highly susceptible to oxidation by dissolved oxygen. It forms phenoxy radicals that couple to form biphenyls or oxidize further into ortho-quinones, which rapidly polymerize into dark, insoluble tars (similar to the "browning" of cut apples).

Technical Solution: You must eliminate dissolved oxygen before the base meets the substrate.

Protocol A: The "Degas-First" Standard

-

Solvent Prep: Sparge the solvent (EtOH, MeOH, or water) with Argon or Nitrogen for 15 minutes before adding reagents.

-

Additive Strategy (Sodium Dithionite): For highly sensitive substrates, add Sodium Dithionite (

) at 0.5–1.0 mol% relative to the ketone.-

Why: Dithionite acts as an oxygen scavenger and reduces any transient quinones back to phenols, maintaining the light yellow color of the pure phenolate.

-

-

Visual Check: A stable 2-HAP phenolate solution should be bright yellow (chalcone precursor) or clear. Darkening indicates oxygen ingress.

Module 2: Competitive Condensation Pathways

User Issue: "I am trying to make a chalcone (Claisen-Schmidt), but I see multiple spots on TLC and low yield."

Diagnosis: You are fighting Self-Condensation (Aldol) and Cyclization (Michael Addition).

-

Self-Condensation: The enolate of 2-HAP attacks another 2-HAP molecule instead of the aldehyde electrophile.

-

Cyclization: The formed chalcone cyclizes to a flavanone via an intramolecular Michael addition involving the phenolate oxygen.

Visualizing the Competition

The following diagram maps the kinetic vs. thermodynamic traps in this system.

Caption: Reaction pathways of 2-HAP in base. Green path represents the desired Claisen-Schmidt condensation; red paths indicate common side reactions.

Protocol B: Optimizing Claisen-Schmidt Specificity

To favor the Green Path (Chalcone) over the Red Paths :

-

Order of Addition (Critical):

-

Incorrect: Mixing Ketone + Base, then adding Aldehyde.[2] (Promotes self-condensation).

-

Correct: Mix Aldehyde + Base first, then slowly add the Ketone .

-

Why: This ensures the ketone enolate is generated in the presence of a high concentration of the electrophile (aldehyde), statistically favoring the cross-reaction.

-

-

Stoichiometry: Use a slight excess of the aldehyde (1.2 equiv).

-

Temperature: Keep the reaction between 0°C and Room Temperature. Heating (>50°C) promotes the thermodynamic cyclization to Flavanone.

Module 3: Workup & Isolation (The pH Swing)

User Issue: "I extracted the reaction mixture with Ethyl Acetate, but my product stayed in the water layer."

Diagnosis: You failed to account for the Phenolate Solubility Switch .

-

Mechanism: In the reaction (pH > 12), the product exists as a sodium phenolate salt. This salt is ionic and water-soluble. It will not extract into organic solvents like Ethyl Acetate or DCM.

Protocol C: The "pH Swing" Isolation

You must protonate the phenolate to render it hydrophobic.

| Step | Action | Observation/Checkpoint |

| 1. Quench | Pour reaction mixture into crushed ice/water. | Mixture remains basic (pH ~13). Product is dissolved. |

| 2. Acidify | Slowly add 1M HCl or 10% Acetic Acid with stirring. | Critical: Monitor pH. Target pH 3–5. |

| 3. Precipitate | Watch for turbidity/solid formation. | The yellow phenolate turns into a pale solid (phenol form). |

| 4. Extract | Now extract with Ethyl Acetate/DCM. | The organic layer will now contain your product. |

Troubleshooting Logic Flow

Caption: Decision tree for isolating 2-hydroxyacetophenone derivatives. Acidification is the key step to recover the neutral phenol.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Potassium Carbonate (

Q: Why did my product turn into a Flavanone during storage? A: Chalcones with a 2'-hydroxy group are metastable. If stored in solution with even trace acid or base, they can cyclize. Store as a dry solid at -20°C.

Q: I need to protect the hydroxyl group. Which group is stable to base? A: Do not use esters (Acetyl), as they will hydrolyze or undergo Baker-Venkataraman rearrangement. Use a Benzyl ether (Bn) or Methoxymethyl ether (MOM) . These survive basic condensation conditions and prevent oxidative "browning."

References

-

Mechanism of Phenol Oxidation: Mijangos, F., et al.[3] "Changes in solution color during phenol oxidation by Fenton reagent." Environmental Science & Technology, 2006.

-

Claisen-Schmidt Troubleshooting: BenchChem Technical Support. "Troubleshooting side reactions in Claisen-Schmidt condensation."

-

Baker-Venkataraman Rearrangement: Clementina M. M. Santos, et al.[4] "The Baker–Venkataraman rearrangement."[4][5][6][7] Synthesis, 2014.[7][8]

-

Sodium Dithionite Application: Organic Chemistry Portal. "Sodium Hydrosulfite (Sodium Dithionite) in Organic Synthesis."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Self-condensation - Wikipedia [en.wikipedia.org]

- 3. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 8. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: HPLC Troubleshooting for Halogenated Acetophenones

Executive Summary

Halogenated acetophenones (e.g., 2-bromoacetophenone, 4'-chloroacetophenone) present a unique chromatographic challenge. Unlike amines, which tail due to ionic interactions, these compounds are effectively neutral under standard HPLC conditions. However, they frequently exhibit significant peak tailing (

This guide provides a root-cause analysis and a self-validating troubleshooting protocol to restore peak symmetry (

Rapid Diagnosis: Is it Chemistry or Physics?

Before altering your method, determine if the tailing is chemical (interaction-based) or physical (system-based).

Q: How do I distinguish between "Chemical Tailing" and "System Tailing"? A: Perform the Flow-Rate Test .

-

Run your standard at the normal flow rate (e.g., 1.0 mL/min). Record the Tailing Factor (

).[1] -

Reduce flow rate by 50% (e.g., 0.5 mL/min).

-

Result Analysis:

- Improves: The issue is likely Chemical (slow adsorption/desorption kinetics at the stationary phase). Proceed to Section 3.

- Unchanged or Worsens: The issue is likely Physical (void volume, plumbing dead space, or column bed collapse). Check fittings and guard columns.[2]

Q: My peak isn't just tailing; it's splitting. Is this the same issue? A: No. Split peaks for halogenated acetophenones often indicate sample solvent mismatch . These compounds are highly lipophilic. If dissolved in 100% acetonitrile (strong solvent) and injected into a high-aqueous mobile phase, the analyte precipitates momentarily at the column head.

-

Fix: Dissolve the sample in the mobile phase starting composition.

The Mechanism: Why Neutral Ketones Tail

To fix the problem, you must understand the molecular interaction.

The Misconception: "Tailing is caused by acid-base chemistry." The Reality: Halogenated acetophenones are very weak bases (pKa of conjugate acid < -4). They do not protonate in the mobile phase. The tailing is caused by dipole-dipole hydrogen bonding .

The Interaction Model

The carbonyl oxygen (

-

Halogen Effect: The halogen (e.g., -Br, -Cl) is electron-withdrawing. While this reduces the basicity of the carbonyl slightly, it significantly increases lipophilicity, forcing the molecule closer to the silica surface, increasing the probability of silanol encounter.

Visualizing the Problem (Logic Tree)

Figure 1: Decision matrix for diagnosing peak asymmetry in neutral lipophilic compounds.

Optimization Strategies (The Fix)

Strategy A: Mobile Phase Modification (The "Silanol Suppression" Method)

Since we cannot protonate the acetophenone (it's already neutral), we must protonate the silanol.

-

The Chemistry: Silanols (

) have a pKa between 3.5 and 4.5. Above pH 4, they ionize to -

The Fix: Lower the pH to < 3.0 . This forces the equilibrium

. While

Recommended Buffer:

| Component | Concentration | pH Target | Function |

|---|---|---|---|

| Phosphoric Acid | 0.1% (v/v) | ~2.2 | Excellent silanol suppression; UV transparent. |